molecular formula C19H19FN2O2 B2641010 N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899951-00-9

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2641010
CAS No.: 899951-00-9
M. Wt: 326.371
InChI Key: RCNYFWHTRIMWDM-UHFFFAOYSA-N
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Description

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of fluorinated benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the condensation reaction between 2-fluorobenzoyl chloride and N-phenylpiperidine-1-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and selectivity towards these targets, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl) hydrazinecarbothioamide

Uniqueness

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the presence of both a fluorobenzoyl group and a phenylpiperidine moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNYFWHTRIMWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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